molecular formula C11H10N2O3 B180882 Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate CAS No. 37760-54-6

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B180882
CAS RN: 37760-54-6
M. Wt: 218.21 g/mol
InChI Key: GIGKBTJPLNTFON-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the CAS Number: 37760-54-6 . It has a molecular weight of 218.21 . This compound is a solid at room temperature . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate consists of a 1,2,4-oxadiazole ring attached to a phenyl group and an ethyl carboxylate group . Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Physical And Chemical Properties Analysis

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 218.21 .

Scientific Research Applications

  • Solvent Effects on Infrared Spectra : Kara et al. (2021) explored the solvent effects on the infrared spectra of novel oxadiazole ring derivatives, which can be crucial in understanding the interactions of such compounds in different environments (Kara, Ünsal, Tekin, & Eşme, 2021).

  • Building Blocks in Medicinal Chemistry : Jakopin (2018) highlighted the versatility of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a building block in medicinal chemistry, demonstrating its potential in creating biologically relevant molecules (Jakopin, 2018).

  • Antibacterial and Antifungal Screening : Kulkarni et al. (2021) synthesized derivatives of pyrazolyl-1,2,4-oxadiazole and screened them for antibacterial and antifungal activity, showcasing the bioactivity potential of such compounds (Kulkarni, Sarda, Khandebharad, Farooqui, & Agrawal, 2021).

  • Antihypertensive Activity : Santilli and Morris (1979) reported the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, one of which showed antihypertensive activity in rats (Santilli & Morris, 1979).

  • Scale-Up Synthesis for Preclinical Studies : Hou et al. (2016) detailed an efficient scale-up synthesis of a specific 1,2,4-oxadiazole derivative, demonstrating its application in preclinical toxicological studies (Hou et al., 2016).

  • Antibacterial Study of N-Substituted Derivatives : Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole and evaluated their antibacterial activity, underscoring the therapeutic potential of such compounds (Khalid et al., 2016).

  • Microwave-Assisted Synthesis of Hybrid Molecules : Başoğlu et al. (2013) demonstrated the microwave-assisted synthesis of molecules containing 1,3,4-oxadiazole and their biological activities, showing an innovative approach to compound synthesis (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

  • Crystal Structure and Xanthine Oxidase Inhibitory Activity : Qi et al. (2015) explored the synthesis and xanthine oxidase inhibitory activity of 1,3,4-oxadiazoles derivatives, providing insights into potential therapeutic applications (Qi, You, Wang, & Zhang, 2015).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGKBTJPLNTFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424225
Record name ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

CAS RN

37760-54-6
Record name 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37760-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-phenyl-[1,2,4]oxadiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AA Voronova, SV Baikov, GG Krasovskaya… - Russian Journal of …, 2014 - Springer
Features of amidoximes reactions with ethyl chlorooxalate in a wide range of solvents at the use of a number of bases were investigated. An efficient preparation method for ethyl 3-aryl-…
Number of citations: 3 link.springer.com
JCP Mayer, TV Acunha, OED Rodrigues… - New Journal of …, 2021 - pubs.rsc.org
Two new series of conjugated arylethenyl-1,3,4-oxadiazolyl-1,2,4-oxadiazoles were obtained and spectroscopically characterized in terms of UV-Vis absorption, fluorescence and …
Number of citations: 7 pubs.rsc.org
JCP Mayer, AC Sauer, BA Iglesias, TV Acunha… - Journal of …, 2017 - Elsevier
This article describes the synthesis, characterization and DNA-binding assays of a series of oxadiazoles derived from (E)-3-ferrocenylacrylic acid. The compounds were obtained in …
Number of citations: 28 www.sciencedirect.com
R Nesi, S Chimichi, D Giomi, P Sarti-Fantoni… - Journal of the …, 1987 - pubs.rsc.org
Treatment of the title compound (5) with benzamidine and 1,3-diphenylguanidine afforded in good yields the spiro nitronate (6) and a mixture of the regioisomeric salts (12) and (13), …
Number of citations: 6 pubs.rsc.org
B Cosimelli, F Simorini, S Taliani, C La Motta… - European journal of …, 2011 - Elsevier
In this study novel ligands of the translocator protein (TSPO), characterized by a five-membered aromatic heterocycle (ie oxazole, isoxazole, oxadiazole), a phenyl ring, and an amide …
Number of citations: 22 www.sciencedirect.com
JE Franz, RK Howe, HK Pearl - Journal of Organic Chemistry, 1976 - ACS Publications
(NC) 2C= C (CN) OC2H5 ucts 5, 7, and 8 were identified by ir and/orGC-mass spec-tra. The hydrolytic conversion of tricyanoethylenesto es-ters has been reported12 previously. …
Number of citations: 45 pubs.acs.org

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